Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is an organic compound with the molecular formula C₈H₁₄BrNO₃ It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-oxopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The major products are the oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification. It may serve as a probe to investigate the mechanisms of various biological processes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in electrophilic reactions, further contributing to its biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-bromoethyl)-N-methylcarbamate: Similar structure but with a different substitution pattern.
Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate: Similar structure but with chlorine instead of bromine.
Tert-butyl N-(3-bromo-2-oxopropyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbamate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFAUMGJGGUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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